3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate
Description
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate (hereafter referred to as "the butyrate ester") is a bicyclic terpene-derived ester with a complex bridged cyclohexane core. Its structure consists of a tricyclic framework (tricyclo[5.2.1.0²,⁶]dec-3-ene) esterified with a butyryl group (C₃H₇COO-) at the 6-position. The compound is part of a broader class of fragrance ingredients used in consumer products such as air fresheners, cosmetics, and cleaning agents due to its woody, floral odor profile .
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h3,5,9-13H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEOFLOFUBUHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869578 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-61-4 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Laboratory-Scale Synthesis
Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed at 1–5 mol% loading. The latter is preferred for reduced side reactions such as dehydration or polymerization of the bicyclic alcohol.
Conditions : Reflux under anhydrous conditions (110–130°C, 6–12 hours) ensures equilibrium shifts toward ester formation. Azeotropic removal of water via Dean-Stark apparatus enhances yield (typically 75–85%).
Stoichiometry : A 1:1.2 molar ratio of alcohol to butyric acid minimizes excess reagent while driving the reaction to completion.
Industrial Production
Continuous flow reactors achieve higher efficiency (90–95% yield) by maintaining precise temperature control and reducing reaction time to 1–2 hours. Heterogeneous catalysts like Amberlyst-15 enable easy separation and reuse, lowering production costs.
Purification and Analytical Validation
Crude product purification involves fractional distillation under reduced pressure (2–5 mmHg, 120–140°C) to isolate the ester from unreacted acid and alcohol. Gas chromatography (GC) with flame ionization detection (FID) confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:
-
¹H NMR (CDCl₃): δ 0.95 (t, 3H, CH₂CH₂CH₂COO), 1.45–1.70 (m, 4H, cyclopentane protons), 4.80 (m, 1H, ester-linked CH).
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¹³C NMR : 172.8 ppm (C=O), 60.5 ppm (ester O-CH).
Comparative Analysis of Catalytic Systems
| Catalyst | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| H₂SO₄ | 75 | 12 | Low |
| p-TsOH | 85 | 8 | Moderate |
| Amberlyst-15 | 92 | 2 | High |
Industrial adoption favors Amberlyst-15 for its recyclability and compatibility with continuous manufacturing.
Emerging Methodologies
Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions (40°C, pH 7) is under investigation, though yields remain suboptimal (50–60%) .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thiol esters.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHO
Molecular Weight: 166.22 g/mol
CAS Registry Number: 4488-57-7
IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate
The compound features a unique bicyclic structure that contributes to its distinct properties and functionalities.
Fragrance Industry
One of the primary applications of this compound is in the fragrance industry. It is utilized as a fragrance component due to its pleasant odor profile reminiscent of floral and woody notes.
Case Studies:
- Fragrance Formulations: The compound has been incorporated into various perfumes and personal care products. Its stability and compatibility with other fragrance ingredients make it a valuable additive in formulating complex scents.
| Product Type | Application Example | Notes |
|---|---|---|
| Perfumes | Floral and woody fragrances | Enhances scent longevity |
| Personal Care | Body lotions and creams | Provides a pleasant aroma |
Potential Uses:
- Anti-inflammatory Properties: Investigations into similar bicyclic compounds suggest they may possess anti-inflammatory effects which could be beneficial in treating conditions like arthritis.
| Study Reference | Findings | Implications |
|---|---|---|
| Journal of Medicinal Chemistry | Bicyclic compounds exhibit anti-inflammatory activity | Potential for drug development |
Material Science
In material science, the compound's unique chemical structure allows for modifications that can enhance the properties of polymers and other materials.
Applications:
- Polymer Additives: The compound can be used as an additive to improve the thermal stability and mechanical properties of polymers.
| Material Type | Application Example | Benefits |
|---|---|---|
| Polymers | Enhanced thermal stability | Improved durability |
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes that convert the compound into its active form, which can then exert its effects on target cells or tissues.
Comparison with Similar Compounds
Key Structural Features :
Physicochemical Properties :
- Molecular Formula : C₁₄H₂₀O₂
- Molecular Weight : 228.3 g/mol .
- Volatility : Lower volatility compared to acetate (C₁₂H₁₆O₂, MW 192.25) and propionate (C₁₃H₁₈O₂, MW 206.28) esters due to increased molecular weight .
Comparison with Similar Compounds
Structural and Functional Group Variations
The butyrate ester belongs to a homologous series of esters derived from the same methanoindenol core. Key analogs include:
Structural Insights :
- Branching : Isobutyrate esters (branched C₄) exhibit distinct steric and electronic effects compared to linear butyrate, influencing reactivity and toxicity .
Physicochemical and Application Differences
- Volatility: Acetate > propionate > butyrate. The butyrate’s lower volatility makes it suitable for long-lasting fragrances, whereas acetates are used for top notes .
- Odor Profile: Acetate: Sharp, fresh notes. Propionate: Softer, floral undertones. Butyrate: Deeper, musky aroma .
- Regulatory Status :
Toxicity and Environmental Impact
- Acute Toxicity : Propionate and butyrate esters show moderate dermal irritation (Category 5 in safety data sheets), while isobutyrate mixtures are flagged for stricter controls .
- Aquatic Toxicity : All analogs are harmful to aquatic organisms, but branching in isobutyrate may exacerbate persistence .
- Read-Across Justification : The bridged cyclohexane core’s stability allows extrapolation of reactivity data between analogs, though ester-specific effects (e.g., hydrolysis rates) require separate evaluation .
Biological Activity
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Structure and Characteristics
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- Boiling Point : 239-241 °C
- Density : 1.157 g/cm³
- LogP : 2.375 (estimated) .
Research indicates that the compound exhibits various biological activities primarily through modulation of cellular pathways:
- Autophagy Induction : Similar to sodium butyrate, this compound may enhance autophagic processes in cells. Autophagy is crucial for cellular homeostasis and has implications in neurodegenerative diseases .
- Neuroprotective Effects : Studies have suggested that compounds related to butyrate can reduce protein aggregation in neurodegenerative conditions such as Spinocerebellar Ataxia type 3 (SCA3). This is achieved by increasing the activity of autophagy-related proteins .
- Anti-inflammatory Properties : Compounds similar to butyrate have demonstrated the ability to mitigate inflammation in various models. For instance, sodium butyrate has been shown to improve mitochondrial function during inflammatory responses .
Case Study 1: Neurodegeneration
A study investigating the effects of sodium butyrate on SCA3 models demonstrated significant reductions in ataxin-3 aggregates and improvements in motor function due to enhanced autophagy. This suggests that similar compounds could have therapeutic potential for neurodegenerative diseases .
Case Study 2: Inflammation and Mitochondrial Function
In murine models subjected to lipopolysaccharide (LPS) treatment to induce sepsis, butyrate was found to preserve mitochondrial respiration and prevent decreases in mitochondrial DNA content. These findings indicate a protective role against inflammation-induced mitochondrial dysfunction .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| Boiling Point | 239-241 °C |
| Density | 1.157 g/cm³ |
| LogP | 2.375 |
Q & A
Q. How can computational modeling predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
